

# Atropine Sulfate: A Comprehensive Technical Guide on its Chemical Properties and Structure

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## Compound of Interest

Compound Name: Atropine sulfate

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## Introduction

**Atropine sulfate**, a tropane alkaloid, is a core medication in modern medicine, renowned for its anticholinergic properties. It is the sulfate salt of atropine, a racemic mixture of dextro- and levo-hyoscyamine, with the latter being the pharmacologically active enantiomer.[1] Derived from plants of the Solanaceae family, such as *Atropa belladonna*, **atropine sulfate** functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties, structure, and analytical methodologies pertinent to **atropine sulfate**, tailored for professionals in research and drug development.

## Chemical and Physical Properties

**Atropine sulfate** is a white or almost white crystalline powder or colorless crystals.[4][5] It is known to be efflorescent in dry air and should be protected from light to prevent decomposition. [4]

## Quantitative Data

The following tables summarize the key quantitative chemical and physical properties of **atropine sulfate**.

Table 1: General Chemical Properties of **Atropine Sulfate**

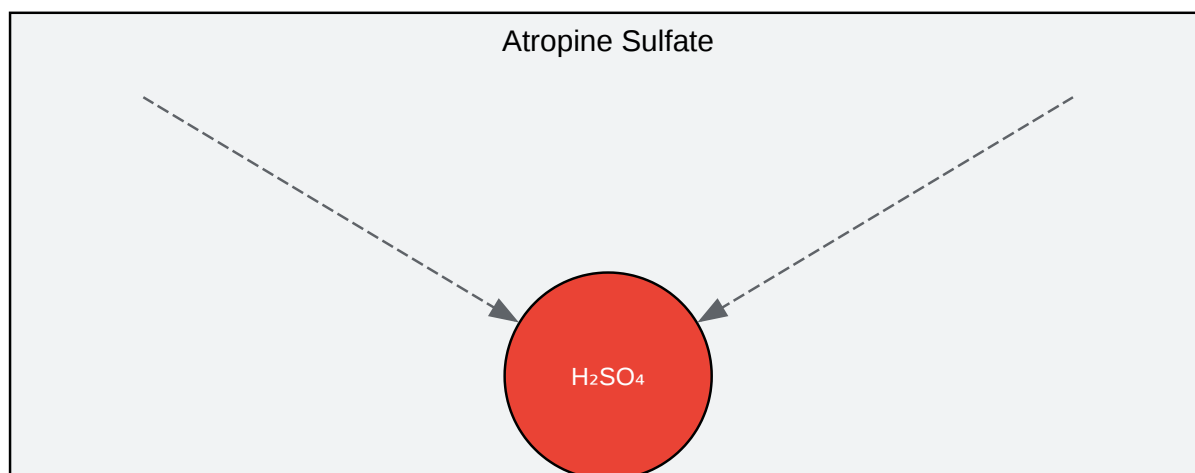
Property	Value	Reference(s)
Molecular Formula	(C <sub>17</sub> H <sub>23</sub> NO <sub>3</sub> ) <sub>2</sub> ·H <sub>2</sub> SO <sub>4</sub> (anhydrous) or (C <sub>17</sub> H <sub>23</sub> NO <sub>3</sub> ) <sub>2</sub> ·H <sub>2</sub> SO <sub>4</sub> ·H <sub>2</sub> O (monohydrate)	[6][7][8]
Molecular Weight	676.82 g/mol (anhydrous), 694.83 g/mol (monohydrate)	[6][7][8]
CAS Number	55-48-1 (anhydrous), 5908-99-6 (monohydrate)	[6][9]
pKa	~9.4 - 9.9	[2][6]

Table 2: Physical Properties of **Atropine Sulfate**

Property	Value	Reference(s)
Melting Point	189-194 °C (with decomposition)	[4][5]
Solubility	- Very soluble in water- Freely soluble in ethanol- Soluble in glycerin- Practically insoluble in diethyl ether	[2][4][5]
Appearance	Colorless crystals or white crystalline powder	[4][5]

## Chemical Structure

The chemical structure of atropine consists of a tropine base and tropic acid, linked by an ester bond. The sulfate salt is formed by the reaction of two atropine molecules with one molecule of sulfuric acid.



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Caption: Chemical structure of **Atropine Sulfate**.

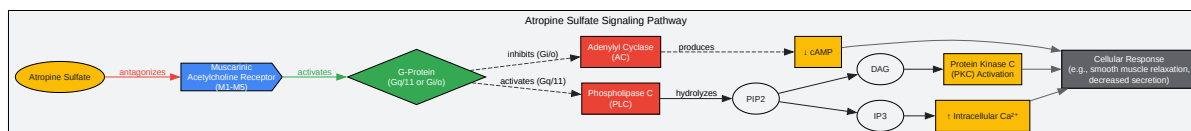
## Crystal Structure

The crystal structure of **atropine sulfate** monohydrate has been determined using X-ray powder diffraction. It crystallizes in the monoclinic space group P21/n.[10][11] The structure is characterized by strong hydrogen bonds between the protonated nitrogen atoms of the atropine cations and the sulfate anion.[10][11] The hydroxyl groups of the atropine molecules also participate in hydrogen bonding with the sulfate anion.[10]

## Mechanism of Action and Signaling Pathway

**Atropine sulfate** exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][12] It blocks the effects of acetylcholine and other choline esters at these receptors.[6] There are five subtypes of muscarinic receptors (M1-M5), all of which are G protein-coupled receptors.[13] Atropine is non-selective and blocks these receptors at various locations, including the central nervous system and peripherally at postganglionic parasympathetic neuroeffector junctions.[2][12]

The binding of atropine to muscarinic receptors inhibits the parasympathetic nervous system, leading to a range of physiological effects, including increased heart rate, reduced secretions (salivary, bronchial, and sweat), relaxation of smooth muscles, and dilation of the pupils (mydriasis).[3][13]



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Caption: **Atropine sulfate**'s antagonism of muscarinic receptors.

## Experimental Protocols

### Identification by Infrared (IR) Spectroscopy

Objective: To confirm the identity of an **atropine sulfate** sample by comparing its infrared spectrum with that of a reference standard.

Methodology:

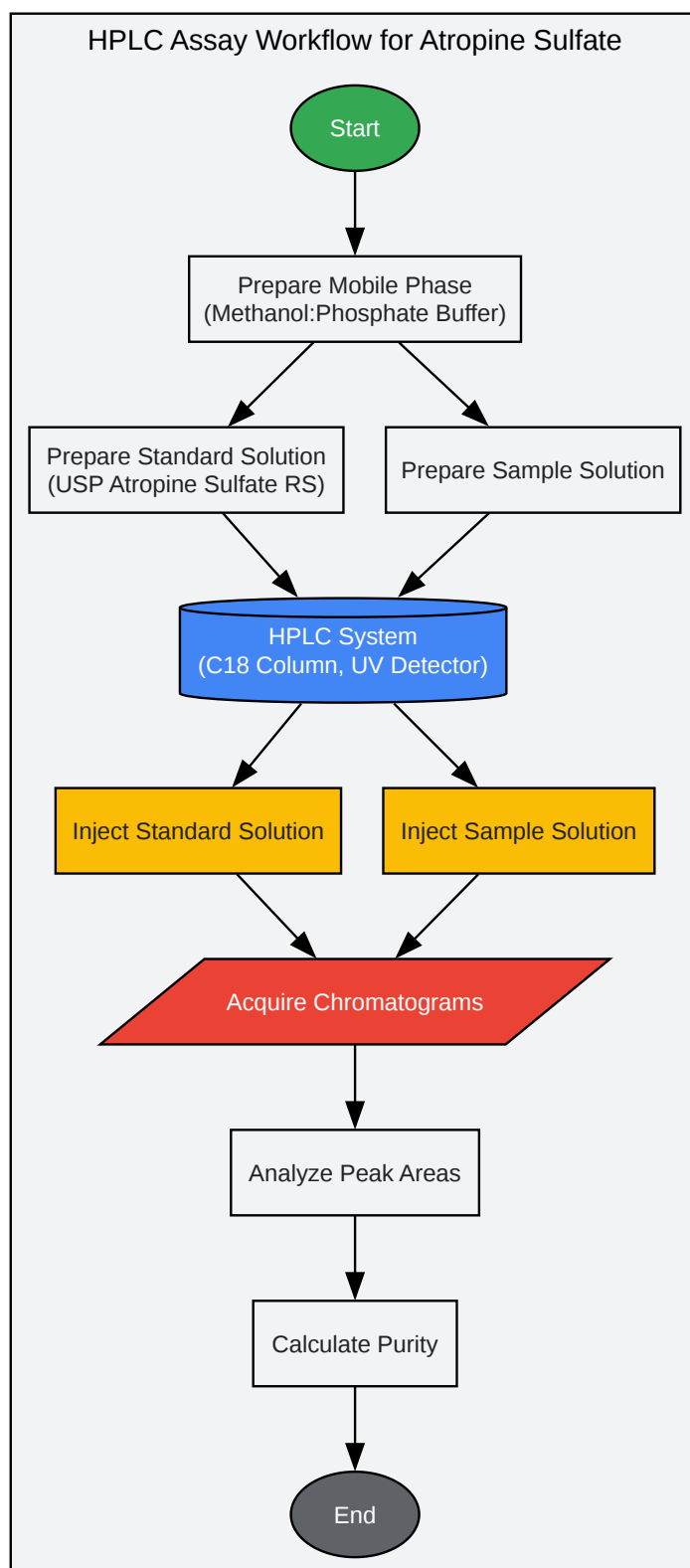
- **Sample Preparation:** Prepare a potassium bromide (KBr) disc of the **atropine sulfate** sample. Mix a small amount of the sample (approximately 1-2 mg) with about 200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the IR spectrum of the KBr disc from approximately 4000 to 400  $\text{cm}^{-1}$ .
- **Analysis:** Compare the absorption maxima in the spectrum of the sample with those of a USP **Atropine Sulfate** Reference Standard recorded under the same conditions. The spectra should exhibit major absorption bands at the same wavenumbers.

## Assay by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **atropine sulfate** in a sample.

Methodology:

- Instrumentation: A liquid chromatograph equipped with a UV detector and a suitable data acquisition system.
- Chromatographic Conditions:
  - Column: A C18 column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m particle size).
  - Mobile Phase: A mixture of methanol and a 5 mmol potassium dihydrogen phosphate buffer (50:50, v/v). The pH is typically left unadjusted.
  - Flow Rate: 1.0 mL/min.
  - Detection Wavelength: 264 nm.
  - Injection Volume: 20  $\mu$ L.
- Standard Solution Preparation: Prepare a standard solution of USP **Atropine Sulfate** Reference Standard of a known concentration in the mobile phase.
- Sample Solution Preparation: Prepare a sample solution of **atropine sulfate** of a known concentration in the mobile phase.
- Procedure:
  - Inject the standard solution and record the peak area.
  - Inject the sample solution and record the peak area.
  - Calculate the percentage of **atropine sulfate** in the sample by comparing the peak area of the sample to the peak area of the standard.



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Caption: A typical workflow for the HPLC assay of **Atropine Sulfate**.

## Conclusion

This technical guide has provided a detailed overview of the core chemical properties and structural aspects of **atropine sulfate**. The tabulated quantitative data offers a quick reference for researchers, while the outlined experimental protocols for IR and HPLC provide a foundation for analytical testing. The visualization of the chemical structure and its mechanism of action through the muscarinic signaling pathway aims to facilitate a deeper understanding for professionals in drug development. A thorough comprehension of these fundamental characteristics is crucial for the effective and safe utilization of **atropine sulfate** in both research and clinical applications.

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